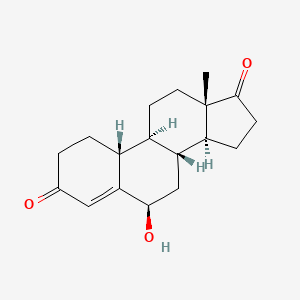

6β-羟基雌-4-烯-3,17-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of steroids like 6beta-Hydroxyestr-4-ene-3,17-dione often involves the introduction of functional groups at specific positions on the steroid framework. A notable method for synthesizing derivatives involves halogenation, epoxidation, and further chemical modifications to achieve the desired structure. For example, the synthesis of related compounds has been achieved through the trans-diaxial opening of epoxides with hydrofluoric acid, preventing rearrangement and allowing for the introduction of additional functional groups (Toscano et al., 1977)(Toscano et al., 1977).

Molecular Structure Analysis

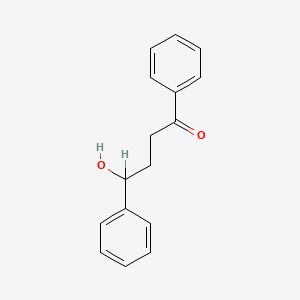

The molecular structure of 6beta-Hydroxyestr-4-ene-3,17-dione, like other steroids, is characterized by its cyclopentanoperhydrophenanthrene nucleus. Structural elucidation can be achieved through methods such as X-ray crystallography, NMR, and mass spectrometry, providing insights into the spatial arrangement of atoms and the configuration of functional groups. Studies on similar compounds have shown the importance of stereochemistry in their biological activity and synthesis routes (Pilati & Casalone, 2001)(Pilati & Casalone, 2001).

Chemical Reactions and Properties

Steroids undergo a variety of chemical reactions, including oxidation, reduction, and hydroxylation, which can alter their physical and chemical properties. For instance, microbial hydroxylation has been utilized to introduce hydroxyl groups into specific positions on the steroid nucleus, demonstrating the versatility of microbial enzymes in steroid modification (Brodie et al., 1971)(Brodie et al., 1971).

科学研究应用

药物代谢研究的生化标记

6β-羟基皮质醇(6β-OHF)已被广泛研究为生化标记,用于评估药物对人和实验动物中细胞色素P450 3A(CYP3A)酶活性的诱导或抑制作用。6β-OHF的尿液排泄作为药物代谢调节的指标,有助于了解各种物质如何与药物代谢酶相互作用。该应用对于评估药物的代谢作用及其在临床环境中的潜在相互作用至关重要 (Galteau & Shamsa, 2003)。

未来方向

属性

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-6-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h8,11-13,15-16,20H,2-7,9H2,1H3/t11-,12-,13-,15+,16-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGVJIQPGVYHQN-QRJTWQJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974893 |

Source

|

| Record name | 6-Hydroxyestr-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6beta-Hydroxyestr-4-ene-3,17-dione | |

CAS RN |

5949-49-5 |

Source

|

| Record name | 6beta-Hydroxyestr-4-ene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyestr-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide](/img/structure/B1208244.png)

![2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)

![1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one](/img/structure/B1208255.png)

![(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B1208257.png)

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B1208260.png)

![3-[(3S,6R)-2-oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1208263.png)

![Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride](/img/structure/B1208265.png)